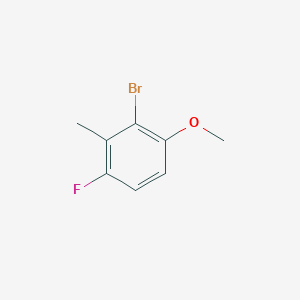

2-Bromo-4-fluoro-1-methoxy-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

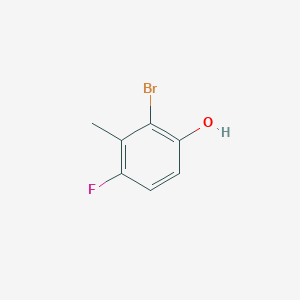

“2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is a chemical compound with the CAS Number 220901-65-5 . It has a molecular weight of 219.05 . The compound is liquid in its physical form . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is1S/C8H8BrFO/c1-5-6 (10)3-4-7 (11-2)8 (5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-1-methoxy-3-methylbenzene” is a liquid . It has a molecular weight of 219.05 . The compound’s InChI code is1S/C8H8BrFO/c1-5-6 (10)3-4-7 (11-2)8 (5)9/h3-4H,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

One application of 2-bromo-4-fluoro-1-methoxy-3-methylbenzene in scientific research is in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This showcases its role in the development of pharmaceuticals targeting neurological receptors.

Lithium-ion Batteries

Another significant application is in the field of lithium-ion batteries, where 4-bromo-2-fluoromethoxybenzene (a derivative closely related to the compound ) has been used as a novel bi-functional electrolyte additive. It has shown to electrochemically polymerize at 4.6 V (vs. Li/Li+) to form a polymer film that prevents the voltage rise when overcharging, lowers the flammability of the electrolyte, and enhances the thermal stability of the lithium-ion batteries without influencing their normal cycle performance. This suggests potential for the compound to contribute to safer and more efficient energy storage solutions (Zhang Qian-y, 2014).

Synthesis of Benzaldehyde Derivatives

In the synthesis of organic compounds, it has been utilized to create derivatives such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, showcasing its versatility in organic synthesis processes (Chen Bing-he, 2008).

Development of Electronic and Photovoltaic Materials

The compound's derivatives have been studied for their applications in electronic materials, specifically in the development of polymer solar cells. For instance, derivatives of the compound have been evaluated for their photovoltaic performance, indicating the compound's potential in the field of renewable energy (Bo Jin et al., 2016).

Catalyst and Reagent in Organic Synthesis

Moreover, it has been used as a reagent in the synthesis of other complex organic molecules, demonstrating its utility as a versatile building block in organic chemistry. For example, its involvement in the formation of 2-aryl benzothiazoles under metal- and I(2)-free conditions, using molecular oxygen as an oxidant, highlights its adaptability in facilitating environmentally friendly chemical reactions (Yunfeng Liao et al., 2012).

Eigenschaften

IUPAC Name |

3-bromo-1-fluoro-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDMIRWEMBWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-methoxy-3-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)